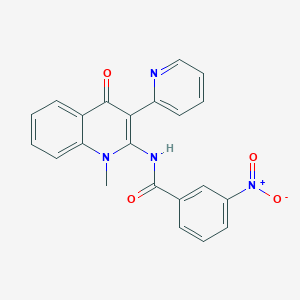

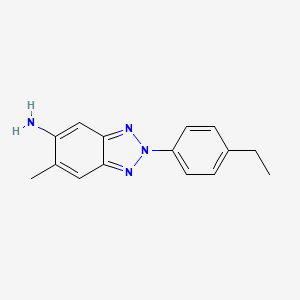

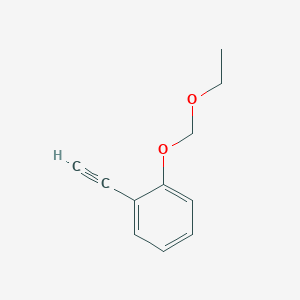

![molecular formula C20H14IN3O B2373331 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide CAS No. 476634-22-7](/img/structure/B2373331.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide is a derivative of benzimidazole . Benzimidazole derivatives have been synthesized and evaluated for various biological activities, including antimicrobial, anthelmintic, and antioxidant activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves the condensation of p-amino benzoic acid and o-phenylene diamine . The acetylated product of benzimidazole derivatives then undergoes Claisen-Schmidt condensation with aryl aldehydes to produce the corresponding chalcones .Molecular Structure Analysis

The molecular structure of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide can be characterized by various spectral data. For instance, the IR spectrum can provide information about the presence of functional groups, while the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide can be inferred from its molecular structure. For instance, its molecular weight is 251.28 g/mol, and it has a topological polar surface area of 57.8 Ų .Applications De Recherche Scientifique

Therapeutic Potential

Imidazole, a core component of the compound, is known for its broad range of chemical and biological properties . The derivatives of imidazole show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

The compound has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values of these derivatives were calculated, indicating its potential in treating tuberculosis .

Synthesis of Imidazoles

The compound plays a significant role in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

Inhibition of Quorum Sensing

The compound has been studied for its potential in inhibiting quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations . This approach can combat bacterial virulence without affecting the viability of the organism, potentially leading to a lower rate of resistance development .

Antiviral Activity

Derivatives of the compound have been synthesized and tested in vitro for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV) . This indicates its potential use in the treatment of viral infections .

Elastase Inhibition and Free Radical Scavenging

The compound has unique properties related to elastase inhibition and free radical scavenging activity . This suggests its potential use in the treatment of conditions related to oxidative stress and inflammation .

DNA Binding Ability

The compound has been studied for its DNA binding ability . This property could be leveraged in the development of drugs that target DNA or RNA .

Mécanisme D'action

Target of Action

It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .

Mode of Action

Benzimidazole derivatives are known to interact with proteins and enzymes, which could be the case for this compound .

Biochemical Pathways

Benzimidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of chemical and biological properties .

Pharmacokinetics

It’s known that benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could suggest good bioavailability.

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .

Propriétés

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14IN3O/c21-16-6-2-1-5-15(16)20(25)22-14-11-9-13(10-12-14)19-23-17-7-3-4-8-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDHXNIMMBBQSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14IN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

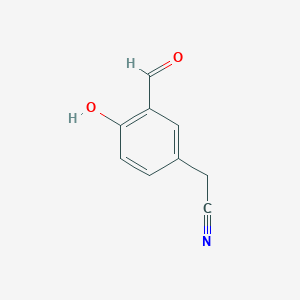

![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)

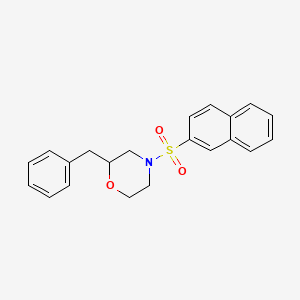

![1-[5,6-Dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-naphthalen-1-ylurea](/img/structure/B2373258.png)

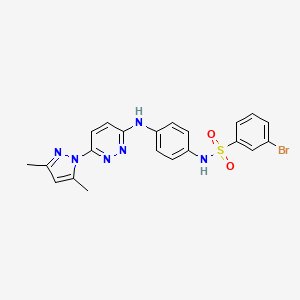

![2-fluoro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide](/img/structure/B2373262.png)

![3-Ethyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2373264.png)

![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)